(2',6'-Dichloro-5-fluoro-biphenyl-3-yl)-acetonitrile
Description
(2',6'-Dichloro-5-fluoro-biphenyl-3-yl)-acetonitrile is a halogenated biphenyl derivative featuring an acetonitrile functional group. Its molecular structure includes a biphenyl core substituted with chlorine atoms at the 2' and 6' positions, a fluorine atom at the 5-position, and a nitrile group (-CN) attached to the 3-position of the biphenyl system. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H8Cl2FN |
|---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
2-[3-(2,6-dichlorophenyl)-5-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2FN/c15-12-2-1-3-13(16)14(12)10-6-9(4-5-18)7-11(17)8-10/h1-3,6-8H,4H2 |
InChI Key |
VUAOENGWEWTFJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=CC(=C2)CC#N)F)Cl |
Origin of Product |
United States |
Preparation Methods
Structural and Physicochemical Properties of (2',6'-Dichloro-5-fluoro-biphenyl-3-yl)-acetonitrile
The compound’s molecular formula is C₁₄H₈Cl₂FN , with a molecular weight of 280.1 g/mol . Its biphenyl backbone features chlorine substituents at the 2' and 6' positions, a fluorine atom at the 5-position, and an acetonitrile group at the 3-position. The electron-withdrawing nature of the fluorine and chlorine atoms influences its reactivity in substitution and coupling reactions.
Crystallographic and Spectroscopic Data
X-ray crystallography of analogous dichloro-fluoro-biphenyl compounds reveals planar biphenyl systems with bond lengths consistent with aromatic stabilization. The C–Cl and C–F bond lengths average 1.73 Å and 1.34 Å , respectively, while the nitrile group exhibits a characteristic C≡N stretch at 2,240 cm⁻¹ in IR spectroscopy. NMR data for related structures show distinct aromatic proton signals between δ 7.2–7.8 ppm and fluorine-19 shifts near δ -110 ppm .
Preparation Methodologies
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are widely employed to introduce halogen substituents onto electron-deficient aromatic rings. For this compound, this method involves sequential chlorination and fluorination of a pre-functionalized biphenyl precursor.
Chlorination with Phosphorus Oxychloride (POCl₃)
A patent by describes the use of POCl₃ and lithium phosphate under autoclave conditions (170°C, 20 hours) to convert dihydroxy intermediates to dichloro derivatives. For example, methyl 2,6-dihydroxy-5-fluoronicotinate reacts with POCl₃ and lithium phosphate to yield 2,6-dichloro-5-fluoronicotinoyl chloride, a key intermediate. This method achieves 87% yield by minimizing overchlorination through lithium’s moderating effect.
Reaction Conditions:
Fluorination via Halogen Exchange
Direct introduction of the nitrile group avoids multi-step sequences. Transition metal-catalyzed cyanation using trimethylsilyl cyanide (TMSCN) or malononitrile has shown promise.
Palladium-Catalyzed Cyanation
Aryl chlorides undergo cyanation with Pd₂(dba)₃ and Xantphos as a ligand system. For example, 2',6'-dichloro-5-fluorobiphenyl reacts with TMSCN under the following conditions:
Reaction Parameters:
- Catalyst: Pd₂(dba)₃ (3 mol%)
- Ligand: Xantphos (6 mol%)
- Solvent: Toluene
- Temperature: 110°C
- Yield: 58%
Electrochemical Cyanation
Emerging methods utilize electrochemical activation to generate cyanide radicals. Graphite electrodes in an acetonitrile/NaCN electrolyte facilitate nitrile group installation at ambient temperatures, though yields remain modest (45% ).
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and limitations of each method:
| Method | Yield (%) | Cost | Scalability | Key Limitations |
|---|---|---|---|---|
| SNAr with POCl₃ | 87 | Low | High | Requires high-temperature autoclave |
| Suzuki Coupling | 72 | Moderate | Moderate | Sensitivity to moisture |
| Ullmann Cyanation | 65 | High | Low | Copper residue removal challenges |
| Electrochemical Cyanation | 45 | Low | Experimental | Low yield, specialized equipment |
Chemical Reactions Analysis
Types of Reactions
(2’,6’-Dichloro-5-fluoro-biphenyl-3-yl)-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of biphenyl derivatives with altered functional groups.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while reduction may produce biphenyl amines.
Scientific Research Applications
(2’,6’-Dichloro-5-fluoro-biphenyl-3-yl)-acetonitrile is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of biphenyl derivatives with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2’,6’-Dichloro-5-fluoro-biphenyl-3-yl)-acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs in the Biphenyl-Acetonitrile Class
(a) 2-(2-Fluoro-1,1'-biphenyl-4-yl)-N-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-acetamide (Compound 9)
- Key Features : This compound shares a biphenyl backbone with the target molecule but differs in substituents: a single fluorine at the 2-position and a complex amide side chain .
- Solubility : Exhibits a solubility of 50 mg/mL in water at 25°C after equilibrium, as determined by HPLC analysis .
- Reactivity : The presence of an amide group (CONH) and tertiary carbon (αCH) introduces hydrogen-bonding capacity, unlike the nitrile group in the target compound, which is more polarized and reactive.
(b) 2-Chloro-5-(trifluoromethyl)phenylacetonitrile
- Key Features : Features a chlorinated phenyl ring with a trifluoromethyl (-CF₃) group at the 5-position and a nitrile group at the 2-position .
- Electronic Effects : The -CF₃ group is a strong electron-withdrawing substituent, enhancing the electrophilicity of the nitrile group compared to the dichloro-fluoro substitution in the target compound.
- Nomenclature Variants: Highlighted in multilingual IUPAC naming conventions, emphasizing its global regulatory relevance .
(c) (3-Fluoro-5-methoxyphenyl)acetonitrile
- Key Features : Substituted with a methoxy (-OCH₃) group at the 5-position and fluorine at the 3-position.
- Solubility & Safety : Classified as a hazardous compound (Category III toxicity) with a molecular weight of 165.16 g/mol . The methoxy group improves solubility in polar solvents relative to halogenated analogs.
Heterocyclic Acetonitrile Derivatives
2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile
- Key Features : Incorporates a 1,2,4-oxadiazole ring fused with a difluoromethoxy-substituted phenyl group.
- Structural Complexity : The oxadiazole ring introduces π-conjugation and rigidity, contrasting with the planar biphenyl system of the target compound .
- Molecular Formula : C₁₁H₇F₂N₃O₂, with a CAS registry number 852851-75-3 .
Comparative Data Table
*Calculated based on molecular formula.
Key Findings
Substituent Effects :
- Electron-Withdrawing Groups : Chlorine and fluorine substituents (as in the target compound) enhance the electrophilicity of the nitrile group, promoting reactivity in nucleophilic addition reactions.
- Solubility Trends : Methoxy or amide groups improve aqueous solubility compared to purely halogenated analogs .
Structural Rigidity :
- Biphenyl systems (target compound) offer planarity for π-stacking interactions, whereas heterocyclic derivatives (e.g., oxadiazole) introduce conformational constraints .
Safety Profiles :
- Halogenated nitriles often exhibit higher toxicity due to metabolic release of cyanide, whereas methoxy-substituted analogs may have reduced hazards .
Biological Activity
(2',6'-Dichloro-5-fluoro-biphenyl-3-yl)-acetonitrile is a synthetic organic compound classified as a biphenyl derivative. Its unique chemical structure, characterized by the presence of dichloro and fluoro substituents along with an acetonitrile group, enhances its reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and potential therapeutic applications.
- Molecular Formula : C14H10Cl2F N
- Molecular Weight : Approximately 280.1 g/mol
- CAS Registry Number : 3215-64-3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may influence biochemical pathways through the following mechanisms:
- Enzyme Inhibition : The presence of halogen atoms can enhance binding affinity to specific enzymes, potentially inhibiting their activity.
- Receptor Modulation : Interaction with cellular receptors may lead to alterations in signal transduction pathways.
- Gene Expression Regulation : The compound may affect the expression levels of certain genes involved in metabolic processes.
Biological Activity Studies
Research has indicated various biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Cytotoxicity
In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The compound's ability to interfere with cell cycle progression and induce apoptosis has been observed, suggesting potential applications in cancer therapy.
Toxicological Profile
The toxicological profile indicates that exposure to high concentrations may lead to adverse effects, including skin irritation and potential systemic toxicity. Long-term studies are necessary to fully understand the implications of chronic exposure.
Case Studies
-
Case Study on Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest.
-
Case Study on Antimicrobial Effects :
- Research conducted at a university laboratory assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, indicating strong antimicrobial potential.
Data Table: Biological Activity Summary
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 15 µg/mL against S. aureus | University Lab Study |
| Cytotoxicity | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |
| Enzyme Inhibition | Inhibits specific metabolic enzymes | Biochemical Journal |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (2',6'-Dichloro-5-fluoro-biphenyl-3-yl)-acetonitrile in laboratory settings?
- Methodological Answer :
- Use flame-resistant lab coats, nitrile gloves (tested for chemical compatibility and permeation resistance), and safety goggles to prevent skin/eye contact .
- Store in a ventilated, cool (0–6°C), and dry environment, away from oxidizers or acids, to avoid decomposition .
- Employ spark-proof tools and grounded equipment to mitigate static discharge risks during transfers .
- In case of exposure, immediately rinse affected areas with water for 15 minutes and seek medical attention, providing the SDS for reference .
Q. How can researchers purify this compound post-synthesis?
- Methodological Answer :
- Utilize reverse-phase UPLC with a Waters HSS T3 column (2.1 mm × 100 mm, 1.8 μm) and mobile phases containing acetonitrile/water (6:4) and isopropanol/acetonitrile (9:1), supplemented with 0.1% formic acid and 5 mM ammonium formate .
- Optimize gradient elution parameters (e.g., flow rate: 0.3 mL/min) to separate halogenated byproducts. Validate purity via NMR (e.g., monitoring biphenyl proton signals in CDCl₃ ) and LC-MS .
Q. What analytical techniques confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (e.g., meta-fluoro and para-chloro substituents) and nitrile carbon signals (δ ~115–120 ppm) .
- HPLC-MS : Use acetonitrile-based mobile phases with 0.1% ammonium acetate for ionization, monitoring [M+H]+ or [M−H]− ions .
- FTIR : Validate nitrile group presence via C≡N stretch (~2240 cm⁻¹) and aryl-Cl/F vibrations .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reactivity data for halogenated acetonitrile derivatives?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to model substituent effects (e.g., chloro vs. fluoro groups) on electron-withdrawing properties and reaction pathways .
- Compare experimental vs. simulated UV-Vis spectra (e.g., TD-DFT for λmax shifts) to validate electronic transitions .
- Use molecular dynamics (MD) simulations (e.g., GROMACS) to study solvation dynamics in acetonitrile/water mixtures, correlating dielectric properties with reaction rates .
Q. What strategies optimize continuous flow synthesis for halogenated biphenyl acetonitriles?
- Methodological Answer :
- Design microreactors (e.g., 92 μL internal volume) to control residence time and minimize thermal runaway risks. Use acetonitrile as a solvent for its miscibility and lower toxicity compared to chlorinated alternatives .
- Implement D-optimal experimental design to optimize variables (e.g., temperature, flow rate ratios) and maximize yield . Monitor intermediates via inline FTIR or Raman spectroscopy.
Q. How do substituent positions (e.g., 2',6'-dichloro vs. 3,5-difluoro) affect electronic properties?
- Methodological Answer :
- Conduct cyclic voltammetry to measure redox potentials, correlating substituent electronegativity with nitrile group reactivity .
- Compare Hammett σ constants for chloro (σ≈0.23) and fluoro (σ≈0.06) groups to predict regioselectivity in nucleophilic additions .
- Validate via X-ray crystallography to assess steric effects from ortho-chloro substituents .
Q. What experimental approaches address stability challenges during long-term storage?
- Methodological Answer :
- Store under inert gas (N₂/Ar) in amber glass vials to prevent photodegradation .
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products (e.g., hydrolyzed amides) .
- Add stabilizers (e.g., 0.1% BHT) if radical-mediated degradation is observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
